

Spectroscopic data of 4-Phenanthrenamine (NMR, IR, MS)

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Compound of Interest

Compound Name: 4-Phenanthrenamine

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An In-depth Technical Guide to the Spectroscopic Data of 4-Phenanthrenamine

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Phenanthrenamine** (also known as 4-aminophenanthrene). Due to the limited availability of direct experimental spectra for this specific isomer, this document leverages data from closely related compounds, theoretical predictions, and established spectroscopic principles to offer a detailed analysis for researchers, scientists, and drug development professionals. The information is presented in a structured format, including data tables, experimental protocols, and a workflow visualization.

Introduction to 4-Phenanthrenamine

4-Phenanthrenamine is an aromatic amine derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH). The position of the amine group on the phenanthrene ring system significantly influences its chemical and physical properties, including its spectroscopic signature. Understanding the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its identification, characterization, and application in various research and development fields.

Spectroscopic Data

The following sections summarize the expected and reported spectroscopic data for **4-Phenanthrenamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise experimental NMR data for **4-Phenanthrenamine** is not readily available in public databases. Therefore, the expected chemical shifts are inferred from the known spectra of phenanthrene and the substituent effects of an amino group on an aromatic ring.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **4-Phenanthrenamine** is expected to show complex signals in the aromatic region, typically between 7.0 and 9.0 ppm. The protons on the phenanthrene ring will exhibit splitting patterns (doublets, triplets, or multiplets) due to coupling with neighboring protons. The protons of the amino group (-NH₂) are expected to appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display signals for the 14 carbon atoms of the phenanthrene skeleton. The carbon atom attached to the amino group (C-4) is expected to be significantly shielded compared to the corresponding carbon in phenanthrene. Other carbons will also experience shifts depending on their proximity to the amino group. Aromatic carbons typically resonate in the range of 120-150 ppm.

Table 1: Predicted NMR Data for **4-Phenanthrenamine**

¹ H NMR		¹³ C NMR	
Proton	Predicted Chemical Shift (ppm)	Carbon	Predicted Chemical Shift (ppm)
Aromatic H	7.0 - 9.0 (multiplets)	Aromatic C	120 - 150
-NH ₂	Variable (broad singlet)	C-NH ₂	~140-145

Note: These are predicted values and may differ from experimental results.

Infrared (IR) Spectroscopy

The IR spectrum of **4-Phenanthrenamine** will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

Table 2: Characteristic IR Absorption Bands for **4-Phenanthrenamine**

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity
N-H (Amine)	Symmetric & Asymmetric Stretching	3300 - 3500	Medium, two bands for primary amine
C-H (Aromatic)	Stretching	3000 - 3100	Medium to Weak
C=C (Aromatic)	Ring Stretching	1500 - 1600	Medium to Strong
C-N (Aromatic Amine)	Stretching	1250 - 1360	Strong
C-H (Aromatic)	Out-of-plane Bending	700 - 900	Strong

The presence of two distinct N-H stretching bands is a clear indicator of a primary amine.[1][2] The C-N stretching in aromatic amines appears at a higher wavenumber compared to aliphatic amines.[1]

Mass Spectrometry (MS)

Mass spectrometry of **4-Phenanthrenamine** provides information about its molecular weight and fragmentation pattern. Electron impact (EI) and chemical ionization (CI) are common techniques used for its analysis.[3]

A study on the mass spectra of 4-aminophenanthrene has been reported, indicating unique fragmentation patterns associated with the amino group at the 4-position, which is in the "bay region" of the molecule.[3] The molecular ion peak (M^+) is expected to be prominent.

Table 3: Mass Spectrometry Data for **4-Phenanthrenamine**

Technique	Ion	m/z (expected)	Notes
Electron Impact (EI)	$[M]^+$	193	Molecular Ion
	$[M-HCN]^+$	166	Loss of hydrogen cyanide
	$[M-NH_2]^+$	177	Loss of amino radical
Chemical Ionization (CI)	$[M+H]^+$	194	Protonated Molecular Ion

The fragmentation of aminophenanthrenes can be complex, and the relative intensities of the fragment ions can provide structural information.[\[3\]](#)

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for **4-Phenanthrenamine** are provided below. These are general procedures and may require optimization based on the specific instrumentation used.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Phenanthrenamine** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$). Ensure the sample is fully dissolved.
- Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- 1H NMR Acquisition:
 - Tune and shim the spectrometer.
 - Acquire a standard one-dimensional 1H spectrum.
 - Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio.

- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).
 - A longer acquisition time and a higher number of scans are typically required due to the low natural abundance of ^{13}C .
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

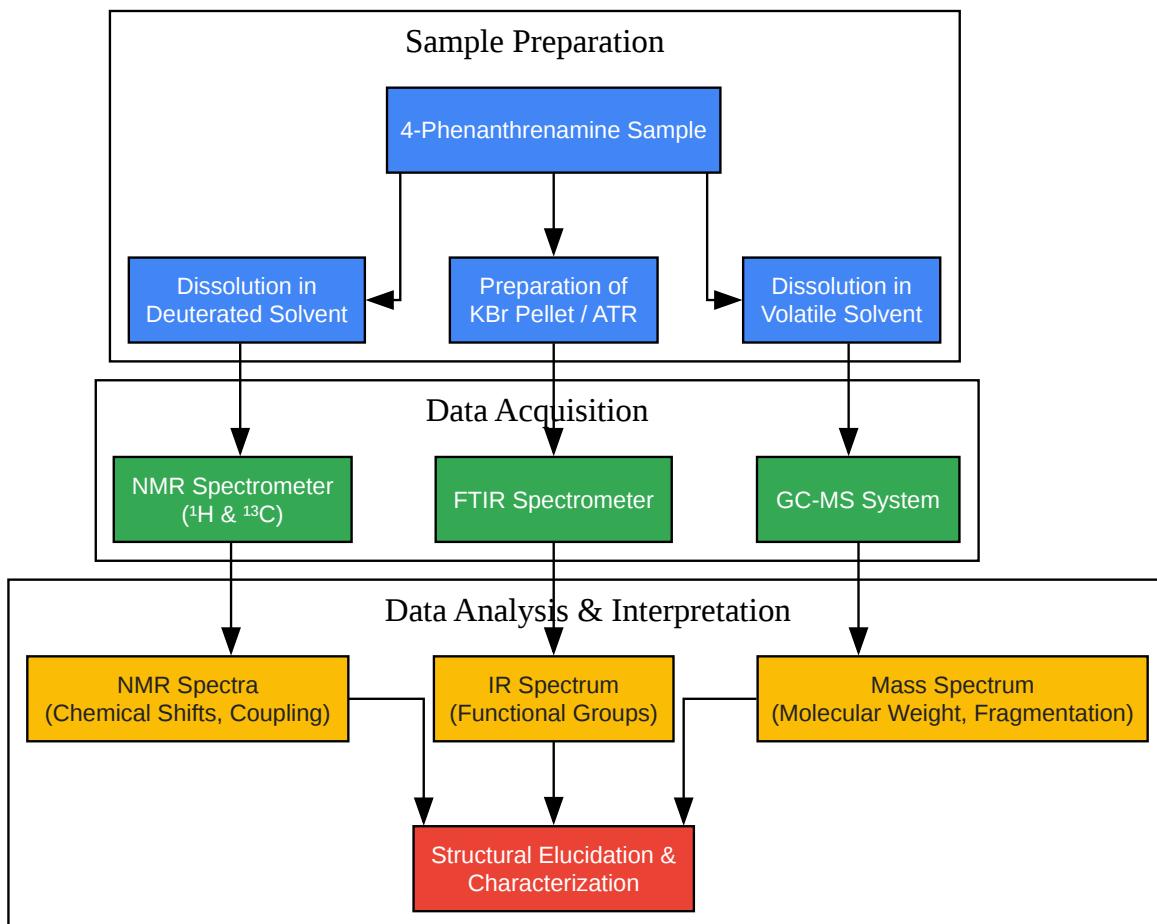
- Sample Preparation:
 - KBr Pellet: Mix a small amount of **4-Phenanthrenamine** (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
 - Place the sample in the spectrometer and record the sample spectrum.
 - Typically, spectra are collected over the range of 4000-400 cm^{-1} .
- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS)

- Sample Preparation: Dissolve a small amount of **4-Phenanthrenamine** in a volatile organic solvent (e.g., dichloromethane, methanol) to a concentration of approximately 1 mg/mL.
- Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- Gas Chromatography:
 - Inject a small volume (e.g., 1 μ L) of the sample solution into the GC.
 - Use a suitable capillary column (e.g., a non-polar column like DB-5ms).
 - Employ a temperature program to separate the analyte from any impurities.
- Mass Spectrometry:
 - The eluent from the GC is introduced into the ion source of the mass spectrometer.
 - EI Mode: Use a standard electron energy of 70 eV.
 - CI Mode: Use a reagent gas such as methane or isobutane.
 - Acquire mass spectra over a suitable mass range (e.g., m/z 50-300).
- Data Analysis: Identify the peak corresponding to **4-Phenanthrenamine** in the total ion chromatogram and analyze its mass spectrum to determine the molecular weight and fragmentation pattern.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Phenanthrenamine**.



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General workflow for spectroscopic analysis.

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